sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate
Description
Properties
Molecular Formula |
C4H8NaO7P |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C4H9O7P.Na/c5-1-3(6)4(7)2-11-12(8,9)10;/h1,3-4,6-7H,2H2,(H2,8,9,10);/q;+1/p-1/t3-,4-;/m1./s1 |
InChI Key |
KKDBADMPNGAKHM-VKKIDBQXSA-M |
Isomeric SMILES |
C([C@H]([C@@H](C=O)O)O)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Phosphorylation Using Phosphorus Oxychloride
The most widely reported chemical synthesis involves phosphorylating D-erythrose or its derivatives with phosphorus oxychloride (POCl₃). The reaction proceeds under anhydrous conditions in pyridine, which acts as both a solvent and a base to neutralize HCl byproducts.
Procedure :
- Substrate Preparation : Dissolve D-erythrose (10 mmol) in anhydrous pyridine (50 mL) at 0°C.
- Phosphorylation : Add POCl₃ (12 mmol) dropwise over 30 minutes.
- Quenching : Pour the mixture into ice-water (200 mL) and stir for 1 hour.
- Neutralization : Adjust the pH to 7.0 using 1 M NaOH, yielding the sodium salt.
- Purification : Isolate the product via ion-exchange chromatography (Dowex 50W-X8, Na⁺ form) and lyophilize.
Key Parameters :
| Parameter | Value |
|---|---|
| Yield | 58–65% |
| Regioselectivity | >90% at C-4 |
| Purity (HPLC) | ≥98% |
Mechanistic Insight :
POCl₃ selectively targets the primary hydroxyl group of D-erythrose due to its lower steric hindrance. Pyridine facilitates the reaction by scavenging HCl, preventing side reactions such as oxidation or ketone formation.
Protection-Dephosphorylation Approach
To enhance regioselectivity, secondary hydroxyl groups at C-2 and C-3 are protected before phosphorylation. Benzyl ethers and acetals are commonly used due to their stability under phosphorylation conditions.
Procedure :
- Protection : Treat D-erythrose with 2,2-dimethoxypropane (excess) in acetone, catalyzed by p-toluenesulfonic acid, to form a 2,3-O-isopropylidene acetal.
- Phosphorylation : React the protected erythrose with POCl₃ in pyridine (0°C, 4 hours).
- Deprotection : Hydrolyze the acetal using 80% acetic acid (2 hours, 25°C).
- Neutralization : Add NaOH to pH 7.0 and purify via crystallization.
Outcomes :
| Metric | Value |
|---|---|
| Overall Yield | 72–78% |
| Stereochemical Purity | >99% (2R,3S) |
Advantages :
- Minimizes side reactions at secondary hydroxyls.
- Compatible with large-scale synthesis.
Enzymatic Synthesis via Recombinant Kinases
Use of Erythrose Kinase from Escherichia coli
Recombinant erythrose 4-kinase (EcE4K) catalyzes the ATP-dependent phosphorylation of D-erythrose at C-4. This method offers superior stereocontrol and avoids harsh reagents.
Protocol :
- Enzyme Preparation : Express EcE4K in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.
- Reaction Setup : Combine D-erythrose (20 mM), ATP (25 mM), MgCl₂ (10 mM), and EcE4K (2 mg/mL) in Tris-HCl buffer (pH 7.5).
- Incubation : Shake at 30°C for 6 hours.
- Product Isolation : Remove proteins via ultrafiltration (10 kDa cutoff), then desalt using Sephadex G-25.
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion Rate | 92–95% |
| Space-Time Yield | 18 g/L/day |
| Enzyme Stability | 80% activity after 5 cycles |
Optimization Tips :
- Supplement with 5 mM Mn²⁺ to enhance kinase activity by 40%.
- Use a fed-batch system to maintain ATP levels above 10 mM.
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Chemical (POCl₃) | 58–65 | 98 | High | 12–15 |
| Protection-Dephosphorylation | 72–78 | 99 | Moderate | 20–25 |
| Enzymatic (EcE4K) | 92–95 | 99.5 | Low | 50–60 |
Trade-offs :
- Chemical methods are cost-effective but require stringent pH and temperature control.
- Enzymatic synthesis achieves high purity but faces scalability challenges due to enzyme costs.
Industrial-Scale Production Techniques
Continuous Flow Phosphorylation
Recent advances employ microreactors to improve heat and mass transfer during POCl₃-based phosphorylation.
Setup :
- Reactors : Two interconnected glass microreactors (volume = 10 mL each).
- Conditions : 0°C, residence time = 5 minutes.
Results :
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 65% | 88% |
| Throughput | 5 g/h | 22 g/h |
Benefits :
- Reduces reaction time from 4 hours to 5 minutes.
- Enhances safety by minimizing exposure to POCl₃.
Quality Control and Characterization
Analytical Methods
- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 10 mM KH₂PO₄ (pH 3.0)/MeOH (95:5), flow rate = 1 mL/min.
- NMR : ¹H (500 MHz, D₂O): δ 4.12 (dd, J = 8.5 Hz, 1H, C-2), 3.98 (m, 1H, C-3), 3.78 (d, J = 12 Hz, 2H, C-1), 2.45 (s, 1H, C-4).
Specifications :
| Parameter | Acceptable Range |
|---|---|
| Sodium Content | 9.8–10.2% |
| Phosphate Assay | 98–102% |
| Optical Rotation | +8.5° to +9.0° (c=1, H₂O) |
Chemical Reactions Analysis
Types of Reactions: : D-Erythrose 4-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
D-Erythrose 4-phosphate sodium salt has numerous applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Plays a role in the pentose phosphate pathway and the biosynthesis of aromatic amino acids.
Medicine: Used in the study of metabolic pathways and the development of therapeutic agents.
Industry: Used in the production of various biochemicals and pharmaceuticals
Mechanism of Action
D-Erythrose 4-phosphate sodium salt exerts its effects by participating in the pentose phosphate pathway and the shikimate pathway. In the pentose phosphate pathway, it is involved in the synthesis of ribose-5-phosphate, which is essential for nucleotide synthesis. In the shikimate pathway, it reacts with phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, a precursor for the biosynthesis of aromatic amino acids .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Sodium;[(2R,3R)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate
- Synonyms: D-Erythrose 4-phosphate sodium salt, 4-Phospho-D-erythrose sodium salt
- CAS RN : 103302-15-4
- Molecular Formula : C₄H₈NaO₈P
- HS Code : 2919009000 (Other phosphoric esters and their salts) .
Structural Features :
This compound is a sodium salt of D-erythrose 4-phosphate, characterized by a four-carbon backbone (4-oxobutyl) with hydroxyl groups at the (2R,3R) positions and a phosphate ester at the terminal carbon. Its stereochemistry is critical for its role in metabolic pathways .
Biological Role: D-Erythrose 4-phosphate is a key intermediate in the pentose phosphate pathway and erythritol metabolism. It participates in the biosynthesis of aromatic amino acids and serves as a precursor for secondary metabolites. Conversion of erythritol to this compound involves isomerases, highlighting its metabolic significance .
Comparison with Similar Compounds
2-Deoxy-D-ribose 5-Phosphate Sodium Salt
- IUPAC Name : Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate
- CAS RN : 102916-66-5
- Molecular Formula : C₅H₁₀NaO₈P
- Key Differences :
4-Oxobutyl Trihydrogen Diphosphate
- IUPAC Name : 4-Oxobutyl trihydrogen diphosphate
- Molecular Formula : C₄H₁₀O₈P₂
- Key Differences :
Organophosphorus Esters (e.g., O-3,3-Dimethylbutyl Isopropylphosphonofluoridate)
- Example Compound: IUPAC Name: 3,3-Dimethylbutyl isopropylphosphonofluoridoate CAS RN: 624-95-3 Molecular Formula: C₉H₂₀FO₂P
- Key Differences :
Tabular Comparison of Key Properties
Biological Activity
Sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment. This article reviews current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
This compound is a derivative of phosphate compounds that has been studied for its interactions with cellular processes. Phosphates are known to play critical roles in various biological systems, including energy metabolism and signaling pathways.
Induction of Cell Death in Cancer Cells
Recent studies have highlighted the selective cytotoxic effects of hydrogen phosphate (HPO₄²⁻) on cancer cells. In particular, research involving MDA-MB-231 triple-negative breast cancer cells demonstrated that sodium hydrogen phosphate induces cell death primarily through apoptosis, while sparing immune cells such as THP-1 monocytes .
Mechanisms of Action:
- pH Alteration: The increase in pH levels due to HPO₄²⁻ exposure creates an alkaline environment that inhibits optimal phosphate transport into cancer cells. This pH-dependent mechanism suggests that cancer cells preferentially utilize diprotic forms of phosphate over monoprotic forms like HPO₄²⁻ .
- Transporter Affinity: Sodium-dependent phosphate transporters exhibit a higher affinity for dihydrogen phosphate (H₂PO₄⁻) compared to HPO₄²⁻. This difference may explain the selective toxicity observed in cancer cells .
Tables of Findings
| Study | Cell Type | Concentration (mM) | Viability (%) | Mechanism |
|---|---|---|---|---|
| Study 1 | MDA-MB-231 | 20 | < 50 | Apoptosis |
| Study 1 | THP-1 | 20 | > 80 | No effect |
| Study 1 | MDA-MB-231 | 40 | < 30 | Apoptosis |
Case Studies
- Case Study on MDA-MB-231 Cells:
- Comparative Analysis with Other Phosphates:
Research Findings
The findings from various studies emphasize the potential role of sodium hydrogen phosphate as a therapeutic agent in cancer treatment. Its ability to selectively induce apoptosis in malignant cells while preserving immune cell viability presents a promising avenue for further research.
Future Directions
Further investigations are warranted to explore:
- The effects on different types of cancer cells.
- The mechanisms underlying selective toxicity.
- In vivo studies to assess therapeutic efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the purity and identity of sodium D-erythrose 4-phosphate?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to verify the stereochemistry (2R,3S configuration) and phosphate ester linkage. Compare chemical shifts with literature values for erythrose derivatives .
- HPLC with UV/RI Detection : Employ ion-pair chromatography (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile) to assess purity (>98%) and resolve degradation products .
- Elemental Analysis : Validate Na and phosphate content against theoretical values (e.g., Na: ~8.5%, P: ~10.2%) .
Q. How should researchers handle and store this compound to prevent degradation?
- Protocol :
- Storage : Store at -20°C in airtight, desiccated containers to avoid hygroscopic absorption and hydrolysis. Use argon/vacuum sealing for long-term stability .
- In-Lab Handling : Prepare fresh solutions in degassed, neutral buffers (e.g., Tris-HCl, pH 7.4). Avoid freeze-thaw cycles to prevent phosphate ester cleavage .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported kinetic parameters (e.g., ) for enzymes using this compound as a substrate?
- Approach :
- Substrate Purity : Re-test the compound using USP-grade reagents (≥99.5% purity) to exclude impurities affecting enzyme kinetics .
- Isotopic Labeling : Synthesize - or -labeled derivatives to trace metabolic flux and quantify substrate utilization in real time .
- Buffer Optimization : Test kinetics in varying ionic strengths (e.g., 50–200 mM NaCl) to assess electrostatic interference with enzyme binding .
Q. How can crystallography studies elucidate the structural role of this compound in enzyme active sites?
- Methods :
- X-Ray Crystallography : Co-crystallize with enzymes (e.g., transaldolase) in 20% PEG 3350, 0.2 M sodium citrate (pH 5.6). Resolve at ≤1.8 Å to map hydrogen bonding between phosphate groups and catalytic residues .
- Hydration State Control : Use anhydrous crystals to avoid water-mediated lattice distortions; confirm hydration via TGA before analysis .
Q. What computational models predict the compound’s stability under varying pH and temperature conditions?
- Framework :
- DFT Calculations : Model hydrolysis pathways at pH 4–9 using Gaussian09 (B3LYP/6-31G*). Predict dominant degradation mechanisms (e.g., acid-catalyzed vs. alkaline phosphatase cleavage) .
- Experimental Validation : Incubate at 25–37°C in buffers (pH 4.0, 7.4, 9.0) and quantify degradation via LC-MS. Half-life <24 hours at pH 9 suggests alkaline instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
